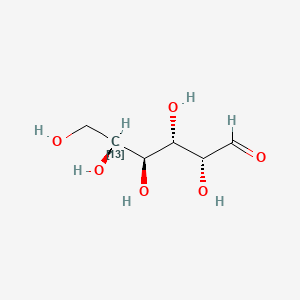

D-galactose-5-13C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

181.15 g/mol |

IUPAC Name |

(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxy(513C)hexanal |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i4+1 |

InChI Key |

GZCGUPFRVQAUEE-KOKIVGLBSA-N |

Isomeric SMILES |

C([13C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Commercial Sourcing and Application of D-galactose-5-¹³C for Researchers

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of the commercial availability of D-galactose-5-¹³C, a stable isotope-labeled sugar crucial for metabolic research. It details supplier specifications, outlines the option of custom synthesis, and presents comprehensive experimental protocols for its application in metabolic flux analysis.

Introduction to D-galactose-5-¹³C in Metabolic Research

D-galactose, a C-4 epimer of glucose, is a fundamental monosaccharide involved in various biological processes, including energy metabolism and the biosynthesis of glycoproteins and glycolipids. The use of stable isotope-labeled D-galactose, particularly with Carbon-13 (¹³C), offers a powerful tool for tracing the fate of galactose through metabolic pathways without the complications of radioactivity. D-galactose-5-¹³C, with its specific labeling at the fifth carbon position, enables precise tracking and quantification of metabolic fluxes, providing valuable insights into cellular metabolism in both healthy and diseased states. This is of particular interest in drug development for understanding disease mechanisms and the metabolic effects of novel therapeutics.

Commercial Availability of D-galactose-5-¹³C

The commercial availability of D-galactose-5-¹³C is limited, with one primary supplier identified for direct purchase. For researchers whose needs are not met by the stock product, custom synthesis is a viable alternative offered by several specialized chemical companies.

Direct Commercial Supplier

Omicron Biochemicals, Inc. is a key supplier of D-[5-¹³C]galactose. Detailed specifications for their product are outlined in the table below. Researchers are advised to contact the supplier directly for the most current pricing and availability.[1]

Custom Synthesis Suppliers

For requirements of different isotopic enrichment, larger quantities, or specific formulations, several companies specialize in the custom synthesis of isotopically labeled compounds, including carbohydrates. These suppliers work with clients to produce compounds tailored to their specific research needs. When inquiring about custom synthesis, it is recommended to provide the chemical structure, desired label position(s), and any known synthesis literature.[2]

Table 1: Commercial Suppliers of D-galactose-5-¹³C

| Supplier | Product Name | Catalog Number | Isotopic Enrichment | Chemical Purity | Available Quantities | Notes |

| Omicron Biochemicals, Inc. | D-[5-¹³C]galactose | GAL-009 | Typically ≥99% | Not specified | Contact for availability | Direct purchase |

| Omicron Biochemicals, Inc. | Custom Synthesis | - | As per client specification | As per client specification | Milligram to gram scale | Offers custom synthesis of singly and multiply labeled carbohydrates.[2] |

| BOC Sciences | Custom Synthesis | - | As per client specification | As per client specification | Not specified | Provides custom synthesis of labeled monosaccharides and oligosaccharides. |

| ALL Chemistry | Custom Synthesis | - | >95% | >95% | Not specified | Offers custom synthesis of a wide range of isotopically labeled carbohydrates.[3] |

| Isotope Science / Alfa Chemistry | Custom Synthesis | - | High isotopic enrichment | High purity | Milligram to kilogram scale | Specializes in custom synthesis of stable isotope-labeled compounds.[4] |

| CD BioGlyco | Custom Synthesis | - | As per client specification | As per client specification | Not specified | Offers custom synthesis of monosaccharides and their derivatives. |

Experimental Protocols for ¹³C-Labeled Galactose in Metabolic Analysis

While protocols specifically detailing the use of D-galactose-5-¹³C are not abundant in published literature, the methodologies for other positionally labeled hexoses, such as [1-¹³C]glucose or uniformly labeled [U-¹³C]glucose, are well-established and directly applicable. These protocols generally involve cell culture with the labeled substrate, followed by metabolite extraction and analysis using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).

General Workflow for ¹³C Metabolic Flux Analysis (MFA)

¹³C-MFA is a powerful technique to quantify intracellular metabolic fluxes. The general workflow consists of several key steps: experimental design, tracer experiment, isotopic labeling measurement, flux estimation, and statistical analysis.

-

Experimental Design: This crucial first step involves selecting the appropriate ¹³C-labeled substrate and labeling strategy to maximize the information obtained from the experiment.

-

Cell Culture and Labeling: Cells are cultured in a medium where the primary carbon source (e.g., glucose or galactose) is replaced with its ¹³C-labeled counterpart. The culture is allowed to reach a metabolic and isotopic steady state.

-

Metabolite Extraction: After labeling, intracellular metabolites are rapidly extracted to quench enzymatic activity and preserve the isotopic labeling patterns.

-

Analytical Measurement: The isotopic enrichment of key metabolites is measured using analytical techniques such as NMR or MS.

-

Data Analysis and Flux Calculation: The measured labeling patterns are used in computational models to estimate the intracellular metabolic fluxes.

Detailed Methodologies

1. Cell Culture with ¹³C-Labeled Substrate

-

Cell Seeding: Plate cells at a density that allows for logarithmic growth throughout the labeling period.

-

Media Preparation: Prepare culture media containing the desired concentration of D-galactose-5-¹³C. The standard carbon source should be completely replaced by the labeled substrate.

-

Labeling: Replace the standard medium with the ¹³C-labeling medium and incubate the cells for a predetermined period. It is essential to ensure the cells reach an isotopic steady state, which can be verified by measuring labeling patterns at multiple time points.

2. Metabolite Extraction

-

Quenching: Rapidly aspirate the labeling medium and wash the cells with ice-cold saline.

-

Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells and incubate at a low temperature to precipitate proteins and extract metabolites.

-

Collection: Scrape the cells and collect the cell lysate. Centrifuge to pellet the protein and collect the supernatant containing the metabolites.

3. Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is a powerful non-invasive technique for measuring metabolic fluxes. It allows for the detection of ¹³C label incorporation into various metabolites in vivo or in cell extracts. Proton-decoupled ¹³C NMR spectra can provide detailed information on the positional enrichment of carbons in metabolites.

-

Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly sensitive methods for analyzing isotopic labeling in metabolites. These techniques are used to determine the mass isotopomer distributions of key metabolites, which are then used for flux calculations.

-

Sample Derivatization (for GC-MS): Many polar metabolites require chemical derivatization to increase their volatility for GC-MS analysis.

-

LC-MS/MS: This technique offers high sensitivity and specificity for the analysis of a wide range of metabolites without the need for derivatization.

-

Visualizing Experimental Workflows

The following diagrams illustrate key workflows in the application of D-galactose-5-¹³C for metabolic research.

Conclusion

D-galactose-5-¹³C is a valuable tool for researchers in drug development and metabolic studies. While its direct commercial availability is limited, options for both direct purchase and custom synthesis exist to meet diverse research needs. The experimental protocols outlined in this guide, adapted from established methodologies for other ¹³C-labeled sugars, provide a solid foundation for designing and executing robust metabolic flux analysis experiments. By leveraging these resources, scientists can gain deeper insights into the complexities of cellular metabolism, ultimately advancing the development of new therapeutic interventions.

References

A Technical Guide to the Stability and Storage of D-galactose-5-13C

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical aspects of stability and storage for D-galactose-5-13C, a stable isotope-labeled monosaccharide. Ensuring the chemical purity and isotopic integrity of this compound is paramount for its successful application in metabolic research, pharmacokinetic studies, and as an internal standard in analytical methods.[1]

Core Principles of Stability for Isotopically Labeled Compounds

Stable isotope-labeled (SIL) compounds, such as this compound, are non-radioactive molecules where one or more atoms have been replaced with a heavier stable isotope.[1][2] Unlike their radiolabeled counterparts, they do not undergo radioactive decay.[1] Their stability is primarily governed by chemical and isotopic factors.

-

Chemical Stability : This refers to the molecule's resistance to degradation into impurities. Factors influencing chemical stability include temperature, light, moisture, and the presence of oxidizing agents. For carbohydrates like galactose, heat and non-neutral pH in aqueous solutions can lead to degradation.

-

Isotopic Stability : This relates to the stability of the isotope label on the molecule. For ¹³C-labeled compounds, the carbon-carbon bonds are strong and stable, making isotopic exchange or scrambling highly unlikely under normal storage and handling conditions. The primary stability concern is the chemical integrity of the parent D-galactose molecule itself.

Recommended Storage Conditions

Proper storage is essential to minimize chemical degradation and preserve the integrity of this compound. The optimal conditions depend on whether the compound is in a solid state or in solution.

Solid Form Storage

D-galactose is a hygroscopic white crystalline powder. To prevent moisture uptake and degradation, the following conditions are recommended.

| Parameter | Recommendation | Rationale |

| Temperature | Room Temperature (15-25°C) | Provides sufficient stability for the solid form. |

| Atmosphere | Store in a dry, well-ventilated area. | D-galactose is hygroscopic; minimizing moisture prevents caking and potential degradation. |

| Container | Tightly sealed, light-resistant container. | Protects from moisture and light. |

| Incompatibilities | Avoid strong oxidizing agents. | Strong oxidizers can react with the polyhydroxy structure of galactose. |

Aqueous Solution Storage

Aqueous solutions of galactose are less stable than the solid form and are susceptible to degradation, particularly when subjected to heat.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) for short-term. | Slows the rate of chemical degradation. |

| -20°C to -80°C for long-term. | Provides extended stability for solutions. | |

| pH | Neutral pH is preferred. | Degradation increases in acidic or alkaline conditions, especially with heat. |

| Sterilization | Sterile filtration (e.g., 0.22 µm filter). | Autoclaving is not recommended as it can cause significant degradation (up to 21% loss in some buffers) and discoloration. |

| Shelf-Life | ~4.5 months at room temp (sterile filtered). | Based on stability studies of unlabeled galactose in sterile water. Shelf-life is extended at lower temperatures. |

Factors Affecting Stability and Degradation Pathways

Several factors can impact the long-term stability of this compound.

Factors Influencing Stability

Caption: Factors influencing the chemical stability of this compound.

Degradation Pathways

For researchers using this compound in biological systems, understanding its metabolic fate is crucial. The primary metabolic route is the Leloir pathway , which converts galactose into glucose-1-phosphate, allowing it to enter glycolysis.

Caption: The Leloir pathway for the metabolism of D-galactose.

Experimental Protocols for Stability Assessment

A robust stability testing program is essential to determine the shelf-life and ensure the quality of this compound. This involves using stability-indicating analytical methods that can separate and quantify the parent compound from any potential degradants.

General Stability Study Workflow

Caption: A general workflow for conducting a stability study on this compound.

Analytical Methodologies

1. High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) Detection

-

Purpose : To quantify the purity and concentration of galactose in a sample. This method is effective for assessing stability in aqueous solutions.

-

Protocol Outline :

-

Mobile Phase : Adegassed, HPLC-grade water.

-

Column : A carbohydrate analysis column (e.g., Aminex HPX-87P) maintained at an elevated temperature (e.g., 85°C) to ensure sharp peaks.

-

Internal Standard : Cellobiose can be used as an internal standard for improved quantification.

-

Sample Preparation : Samples are accurately diluted to a known concentration within the calibration curve range.

-

Detection : Refractive Index (RI) detector.

-

Quantification : The concentration is determined by comparing the peak area ratio of galactose to the internal standard against a calibration curve.

-

2. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Purpose : Provides high sensitivity and specificity for both quantification and structural confirmation, including verification of the isotopic label.

-

Protocol Outline :

-

Derivatization : Sugars are non-volatile and require derivatization prior to GC analysis. A common method is the preparation of aldononitrile pentaacetate derivatives.

-

GC Separation : A capillary column (e.g., DB-17) is used with a suitable temperature program to separate the derivatized galactose from other components.

-

MS Detection : Mass spectrometry is used for detection. By monitoring specific mass-to-charge (m/z) ratios, one can distinguish between the unlabeled (¹²C) and the ¹³C-labeled galactose, confirming isotopic enrichment and identifying potential degradants. For example, monitoring ions can allow for the assessment of 1-¹²C-, 1-¹³C-, and U-¹³C₆-labeled D-galactose.

-

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose : The definitive method for confirming the position and enrichment of the ¹³C label and for characterizing the overall structure of the molecule.

-

Protocol Outline :

-

Sample Preparation : The this compound sample is dissolved in a suitable deuterated solvent, typically deuterium oxide (D₂O).

-

Acquisition : ¹H and ¹³C NMR spectra are acquired. Advanced 2D NMR experiments (like HSQC or HMBC) can be used to unequivocally confirm the ¹³C position by observing correlations between the ¹³C nucleus and specific protons.

-

Analysis : The ¹³C spectrum will show a significantly enhanced signal at the C-5 position. The chemical purity can be assessed by the absence of significant impurity signals in both ¹H and ¹³C spectra.

-

4. Karl Fischer Titration

-

Purpose : To accurately determine the water content of the solid this compound material.

-

Protocol Outline :

-

Instrument : A calibrated Karl Fischer titrator is used.

-

Sample Preparation : A precisely weighed amount of the solid sample is introduced into the titration vessel containing a suitable solvent (e.g., anhydrous methanol).

-

Titration : The sample is titrated with a standardized Karl Fischer reagent. The endpoint is detected potentiometrically.

-

Calculation : The water content is calculated based on the amount of reagent consumed. This is critical for hygroscopic substances where water can promote degradation.

-

Conclusion

The stability of this compound is robust in its solid form when stored under appropriate conditions that exclude moisture and light. As a solid, it should be kept at room temperature in a tightly sealed container. Aqueous solutions are more prone to degradation and should be prepared fresh, stored at reduced temperatures, and sterilized by filtration rather than autoclaving. A comprehensive stability testing program utilizing methods such as HPLC, GC-MS, and NMR is essential to ensure the chemical and isotopic integrity of this compound throughout its lifecycle, thereby guaranteeing its reliability for research and development applications.

References

Applications of 13C Labeled Galactose in Metabolic Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are invaluable tools in metabolic research, enabling the precise tracing of metabolic pathways and the quantification of flux through these pathways. Among these, 13C labeled galactose has emerged as a critical probe for investigating various aspects of cellular and whole-body metabolism. Its applications span from diagnosing inborn errors of metabolism and assessing liver function to elucidating the intricate dynamics of glycoproteins and conducting sophisticated metabolic flux analyses. This technical guide provides a comprehensive overview of the core applications of 13C labeled galactose, detailing experimental protocols, presenting quantitative data, and illustrating key metabolic and experimental workflows.

Core Applications

The utility of 13C labeled galactose in metabolic research is centered around its role as a tracer that can be monitored as it is metabolized through various biochemical pathways. The introduction of the stable, non-radioactive 13C isotope allows for safe administration in human subjects and sensitive detection by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Diagnosis and Investigation of Inborn Errors of Metabolism

A primary application of 13C labeled galactose is in the study of galactosemia, an inborn error of metabolism resulting from a deficiency in one of the key enzymes of galactose metabolism. The most common form is a deficiency of galactose-1-phosphate uridyltransferase (GALT).

By administering [1-13C]galactose, researchers can assess an individual's ability to oxidize galactose to 13CO2, which is then exhaled. This provides a direct measure of the functional capacity of the galactose metabolic pathway. Patients with classic galactosemia exhibit a significantly reduced ability to oxidize [1-13C]galactose compared to healthy individuals.[1] This difference in metabolic capacity allows for a clear distinction between phenotypes.[2][3]

Quantitative Data from 13C-Galactose Breath Tests in Galactosemia:

| Patient Group | 1-hour 13CO2 Recovery (% of dose) | 5-hour 13CO2 Recovery (% of dose) | Reference |

| Control Subjects | 3% - 6% | 21% - 47% | [1] |

| Classic Galactosemia (Q188R/Q188R) | ~0% | 3% - 6% | [1] |

| Galactosemic Variant (S135L/S135L) | Comparable to controls | Comparable to controls | |

| Classical Patients (Median CUMPCDT120) | - | 0.29 (0.08–7.51) | |

| Homozygous p.Ser135Leu Patients (Median CUMPCDT120) | - | 9.44 (8.66–10.22) | |

| NBS Detected Variant Patients (Median CUMPCDT120) | - | 13.79 (12.73–14.87) | |

| Controls (Median CUMPCDT120) | - | 9.29 (8.94–10.02) | |

| Healthy Children (CUMPCD at 120 min) | - | up to 5.58% | |

| Galactosemic Children (CUMPCD at 120 min) | - | up to 1.67% |

CUMPCD: Cumulative Percentage Dose Recovered

Experimental Protocol: 1-13C Galactose Breath Test for Galactosemia Diagnosis

-

Patient Preparation: Patients should fast for a minimum of 2 hours before the test. They are instructed to avoid 13C-enriched foods for two days prior to the test to ensure a steady baseline of 13C abundance in breath CO2.

-

Baseline Sample Collection: Two baseline breath samples are collected before the administration of the labeled galactose. Patients take a deep breath, hold it for 3 seconds, and exhale into a collection tube.

-

Substrate Administration: An oral dose of 7 mg/kg of 1-13C labeled galactose dissolved in water is administered.

-

Post-Dose Sample Collection: Breath samples are collected at specific time points, typically 60, 90, and 120 minutes after ingestion. In some protocols, samples are collected at 30, 60, and 120 minutes.

-

Analysis: The 13CO2/12CO2 ratio in the exhaled breath is measured using isotope ratio mass spectrometry. The results are often expressed as the cumulative percentage of the administered 13C dose recovered as 13CO2 over time (CUMPCD).

Metabolic Pathway: Galactose Metabolism and its Impairment in Galactosemia

Assessment of Liver Function

The liver is the primary site of galactose metabolism. The rate at which the liver can clear galactose from the bloodstream is a sensitive indicator of hepatic function. The 13C-galactose breath test (GBT) provides a non-invasive method to assess the functional liver mass by measuring the activity of cytosolic enzymes like galactose kinase.

The GBT has been shown to be accurate in predicting the severity of liver cirrhosis and correlates well with the Child-Pugh score. It can also be used to assess liver fibrosis in patients with chronic hepatitis C.

Quantitative Data from 13C-Galactose Breath Tests in Liver Disease:

| Patient Group | 13C-GBT %dose/h at 60 min | 13C-GBT %dose/h at 120 min | Sensitivity for Cirrhosis | Specificity for Cirrhosis | Reference |

| Controls | 6.3 +/- 1.1 | - | - | - | |

| Primary Biliary Cirrhosis | 3.1 +/- 1.3 | - | 89.5% (at 60 min) | 95.0% (at 60 min) | |

| Chronic Liver Disease (No Cirrhosis) | - | - | - | - | |

| Compensated Cirrhosis | Significantly decreased | 71.4% | 85.0% |

Experimental Protocol: 13C-Galactose Breath Test for Liver Function

The protocol is similar to that for galactosemia but may use different time points for analysis.

-

Patient Preparation: Patients typically fast overnight.

-

Substrate Administration: A defined dose of 13C-galactose is administered orally.

-

Breath Collection: Breath samples are collected at baseline and at regular intervals (e.g., every 30 minutes) for up to 2-4 hours.

-

Analysis: The rate of 13CO2 exhalation is measured and can be expressed as the percentage of the dose recovered per hour (%dose/h) or the cumulative percentage of the dose recovered over time.

Logical Workflow: 13C-Galactose Breath Test for Liver Function Assessment

Probing Glycoprotein Structure and Dynamics

13C labeled galactose can be enzymatically incorporated into the glycan chains of glycoproteins. This site-specific labeling allows for the use of isotope-edited NMR experiments to study the structure and dynamics of glycans in their native protein environment. This technique has been applied to immunoglobulins, revealing that galactose residues on the glycan chains can exist in different environments with varying mobility.

Experimental Protocol: Enzymatic Labeling of Glycoproteins with 13C-Galactose

-

Preparation of UDP-13C-Galactose:

-

Uniformly labeled [13C]galactose is converted to [13C]galactose-1-phosphate using galactokinase and ATP.

-

The product is then converted to UDP-[13C]galactose using galactose-1-phosphate uridyl transferase and UDP-glucose.

-

-

Enzymatic Transfer to Glycoprotein:

-

The UDP-[13C]galactose is then transferred to the terminal N-acetylglucosamine residues of the glycoprotein's glycan chains by the action of galactosyltransferase.

-

-

NMR Analysis:

-

Isotope-edited NMR experiments are performed on the labeled glycoprotein to obtain structural and dynamic information about the galactose residues.

-

Signaling Pathway: Enzymatic Incorporation of 13C-Galactose into Glycoproteins

Metabolic Flux Analysis

13C Metabolic Flux Analysis (13C-MFA) is a powerful technique to quantify the rates (fluxes) of intracellular metabolic pathways. While glucose is more commonly used, 13C-galactose can serve as a tracer to investigate specific aspects of galactose metabolism and its connections to central carbon metabolism. By tracing the incorporation of 13C from galactose into various downstream metabolites, researchers can build a detailed map of metabolic activity. This is particularly relevant in studying cancer cell metabolism, where altered glucose and galactose utilization has been observed.

Experimental Protocol: 13C-Galactose Metabolic Flux Analysis

-

Cell Culture: Cells are cultured in a medium where a standard carbon source is replaced with 13C-labeled galactose.

-

Isotopic Steady State: The cells are allowed to grow until they reach an isotopic steady state, where the labeling patterns of intracellular metabolites are stable.

-

Metabolite Extraction: Metabolites are extracted from the cells.

-

MS or NMR Analysis: The extracted metabolites are analyzed by mass spectrometry (GC-MS or LC-MS) or NMR to determine the mass isotopomer distributions (MIDs).

-

Computational Modeling: The MIDs, along with other measured rates (e.g., substrate uptake, product secretion), are used as inputs for a computational model of cellular metabolism to estimate the intracellular fluxes.

Logical Relationship: 13C Metabolic Flux Analysis Workflow

Conclusion

13C labeled galactose is a versatile and powerful tool in the arsenal of metabolic researchers. Its applications, ranging from non-invasive diagnostic tests for diseases like galactosemia and liver dysfunction to sophisticated studies of glycoprotein dynamics and metabolic flux, provide deep insights into the complexities of cellular and whole-body metabolism. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for scientists and professionals in drug development, facilitating the design and implementation of robust metabolic studies. As analytical technologies continue to advance, the applications of 13C labeled galactose are poised to expand, further unraveling the intricate web of metabolic regulation in health and disease.

References

- 1. Quantitative assessment of whole body galactose metabolism in galactosemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The 1‐13C galactose breath test in GALT deficient patients distinguishes NBS detected variant patients but does not predict outcome in classical phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. repub.eur.nl [repub.eur.nl]

D-Galactose-13C as a Tracer for Inborn Errors of Metabolism: A Technical Guide

Introduction

Inborn errors of metabolism (IEMs) are a diverse group of genetic disorders resulting from defects in single genes that code for enzymes or other proteins involved in metabolic pathways.[1][2] These defects can lead to the accumulation of toxic substrates or a deficiency of essential products, causing a wide range of clinical symptoms.[3] The early and accurate diagnosis of IEMs is critical for initiating timely treatment and improving patient outcomes.[3][4] Stable isotope tracer studies have become an invaluable, non-invasive tool for probing metabolic pathways in vivo. By introducing a non-radioactive, isotopically labeled substrate into the body, researchers can trace its metabolic fate, quantify pathway fluxes, and identify enzymatic blocks.

This technical guide focuses on the application of D-galactose labeled with carbon-13 (¹³C), particularly as a tracer for diagnosing and assessing IEMs related to galactose metabolism. The most prominent of these is Classical Galactosemia, an autosomal recessive disorder caused by a deficiency of the enzyme galactose-1-phosphate uridylyltransferase (GALT). The principle of the ¹³C-galactose tracer methodology is to measure the body's capacity to oxidize galactose to carbon dioxide (CO₂), providing a direct functional assessment of the entire metabolic pathway.

Core Principles of ¹³C-Galactose Tracing

The fundamental concept involves administering a known quantity of ¹³C-labeled galactose and subsequently measuring the appearance of the ¹³C label in expired CO₂. In a healthy individual, galactose is efficiently metabolized, primarily via the Leloir pathway, into glucose-1-phosphate, which then enters glycolysis and the citric acid cycle. During this process, the carbon atoms from the galactose backbone are released as CO₂.

When a patient has a defect in one of the enzymes of the Leloir pathway, this conversion is impaired. Consequently, the rate of ¹³C-galactose oxidation is significantly reduced, leading to a lower amount of ¹³CO₂ being exhaled. This difference in ¹³CO₂ exhalation between healthy subjects and patients with galactosemia forms the basis of the diagnostic breath test. While various labeled positions can be used (e.g., 1-¹³C, U-¹³C), the 1-¹³C galactose breath test is a well-established method for assessing whole-body galactose oxidation capacity.

Metabolic Pathways of Galactose

To understand the tracer's journey, a grasp of galactose metabolism is essential. The primary route for galactose utilization in humans is the Leloir pathway. An alternative, the oxidoreductive pathway, also exists.

The Leloir Pathway

This is the main pathway for galactose conversion to glucose. It involves three key enzymes:

-

Galactokinase (GALK): Phosphorylates galactose to galactose-1-phosphate (Gal-1-P).

-

Galactose-1-Phosphate Uridylyltransferase (GALT): Transfers a UMP group from UDP-glucose to Gal-1-P, forming UDP-galactose and glucose-1-phosphate. This is the enzyme deficient in Classical Galactosemia.

-

UDP-Galactose 4'-Epimerase (GALE): Converts UDP-galactose back to UDP-glucose, which can then be used in another round of the GALT reaction.

The glucose-1-phosphate produced enters the mainstream of glucose metabolism, eventually being oxidized to CO₂ in the mitochondria.

Applications in Inborn Errors of Metabolism

The ¹³C-galactose breath test is primarily used to investigate disorders of galactose metabolism.

Classical Galactosemia (GALT Deficiency)

This is the most common and severe form of galactosemia, resulting from a deficiency in GALT activity. The ¹³C-galactose breath test is highly effective at distinguishing these patients from healthy controls and individuals with variant forms of the disorder, such as the Duarte variant. Studies have consistently shown that patients with classical galactosemia oxidize very little of the administered ¹³C-galactose, resulting in minimal ¹³CO₂ recovery in their breath.

Other Galactosemias

-

Galactokinase (GALK) Deficiency: This IEM blocks the first step of the Leloir pathway. Interestingly, one study of a patient with GALK deficiency showed normal galactose oxidation rates via the breath test, suggesting that alternative metabolic pathways may compensate or that the in vivo phenotype can be complex and may differ from what is predicted by erythrocyte enzyme assays alone.

-

UDP-galactose 4'-epimerase (GALE) Deficiency: Severe GALE deficiency can also impair galactose metabolism, though its impact on the galactose breath test is less documented in the literature.

Quantitative Data Summary

The results of ¹³C-galactose tracer studies are typically reported as the Cumulative Percentage of the Dose Recovered (CUMPCD) over a specific time, usually 120 minutes (CUMPCDT120).

| Group | N | CUMPCD at 120 min (Median; Range) or (Mean ± SD) | Reference |

| Classical Galactosemia Patients | 34 | 0.29% (0.08% – 7.51%) | |

| Classical Galactosemia Patients | 7 | 1.67% (Average) | |

| Homozygous p.Ser135Leu Patients | 2 | 9.44% (8.66% – 10.22%) | |

| NBS Detected Variant Patients | 4 | 13.79% (12.73% – 14.87%) | |

| Healthy Children (Controls) | 21 | 5.58% (Average) | |

| Adult Controls | 4 | 9.29% (8.94% – 10.02%) |

Table 1: Summary of ¹³C-Galactose Oxidation Capacity in Different Patient Groups.

In addition to breath tests, stable isotope dilution methods can be used to measure plasma galactose concentrations, which are significantly elevated in patients with classical galactosemia.

| Group | N | Plasma D-Galactose Concentration (μmol/L) (Mean ± SD) | Reference |

| Healthy Adults | 16 | 0.12 ± 0.03 | |

| Diabetic Patients | 15 | 0.11 ± 0.04 | |

| Classical Galactosemia Patients | 10 | 1.44 ± 0.54 | |

| Obligate Heterozygous Parents | 5 | 0.17 ± 0.07 |

Table 2: Plasma D-Galactose Concentrations in Postabsorptive Subjects.

Experimental Protocols

1-¹³C Galactose Breath Test

This protocol outlines the non-invasive assessment of whole-body galactose oxidation capacity.

1. Patient Preparation:

-

Patients should fast overnight prior to the test. The exact duration of fasting may vary depending on the age of the subject.

2. Baseline Sample Collection:

-

Before administering the tracer, collect one or two baseline breath samples to determine the natural background ¹³CO₂/¹²CO₂ ratio.

-

Samples are collected into appropriate collection bags or tubes.

3. Tracer Administration:

-

An oral dose of 1-¹³C labeled galactose is administered.

-

A typical dose is 7 mg/kg of body weight.

-

The tracer is usually dissolved in water for easy ingestion.

4. Post-Dose Sample Collection:

-

Breath samples are collected at regular intervals after tracer administration.

-

A common collection schedule is at 30, 60, 90, and 120 minutes post-ingestion. Some protocols may extend this to 300 minutes.

5. Sample Analysis:

-

The ¹³CO₂/¹²CO₂ isotope ratio in the exhaled breath samples is measured using an Isotope Ratio Mass Spectrometer (IRMS).

-

The results are typically expressed as a "delta over baseline" value, which represents the change in the isotope ratio from the pre-dose measurement.

6. Data Calculation:

-

The galactose oxidation capacity is determined by calculating the cumulative percentage of the administered dose recovered as ¹³CO₂ in the exhaled air (CUMPCD).

-

This calculation requires the delta over baseline values, the total CO₂ production rate of the individual (which can be estimated from body surface area), and the amount of tracer administered.

Plasma ¹³C-Galactose Analysis by GC-MS

This method allows for the direct quantification of the tracer in plasma.

1. Sample Collection:

-

Blood samples are drawn at specified time points after tracer administration.

2. Sample Preparation:

-

D-[¹³C₆]Galactose is added to the plasma sample as an internal standard.

-

D-glucose is removed from the plasma via enzymatic treatment with D-glucose oxidase.

-

The sample is then purified using ion-exchange chromatography.

3. Derivatization:

-

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), aldononitrile pentaacetate derivatives of galactose are prepared.

4. GC-MS Analysis:

-

The instrument monitors specific ion intensities to quantify ¹²C-galactose, 1-¹³C-galactose, and the U-¹³C₆-labeled internal standard.

-

The method is linear over a range of 0.1-5 micromol/L with a limit of quantification below 0.02 micromol/L.

Interpretation of Results

The primary diagnostic indicator from the breath test is the CUMPCD value at 120 minutes.

-

Low CUMPCD (< 2-3%): A significantly low value is strongly indicative of a severe block in galactose oxidation, consistent with classical galactosemia. Some have suggested that if less than 2% of the dose is recovered at 2 hours, dietary intervention should be considered immediately while awaiting confirmatory test results.

-

Intermediate CUMPCD: Values between those of classical galactosemia patients and healthy controls may indicate a variant phenotype with some residual enzyme activity.

-

Normal CUMPCD (> 5-8%): Values in the normal range indicate an intact galactose oxidation pathway.

Advantages and Limitations

Advantages:

-

Non-invasive: The breath test is simple, safe, and requires only the collection of breath samples, making it suitable for pediatric patients.

-

Functional Assessment: It measures the complete, whole-body capacity to metabolize galactose, reflecting the in vivo metabolic status, which may not always correlate perfectly with enzyme activity measured in erythrocytes.

-

Differentiates Phenotypes: The test can distinguish between severe classical phenotypes and milder variant forms of galactosemia.

Limitations:

-

Lack of Prognostic Power: Studies have shown that while the test is excellent for diagnosis, the residual galactose oxidation capacity in classical galactosemia patients does not necessarily predict the severity of long-term complications.

-

Specialized Equipment: Analysis of isotope ratios requires an IRMS, which is expensive and not available in all clinical laboratories.

-

Influence of Other Factors: CO₂ production, and thus CUMPCD calculations, can be influenced by factors such as diet, physical activity, and underlying health status.

Conclusion

D-¹³C galactose serves as a powerful and non-invasive tracer for the functional evaluation of galactose metabolism. The 1-¹³C galactose breath test is a clinically valuable tool for the diagnosis of classical galactosemia, offering a clear distinction between affected patients and healthy individuals. While it has limitations in predicting long-term outcomes, its role in initial diagnosis and in research settings is well-established. By providing a window into in vivo pathway activity, ¹³C-galactose tracer studies help bridge the gap between genotype and metabolic phenotype, making them an essential technique for researchers and clinicians in the field of inborn errors of metabolism.

References

The Principle of Metabolic Flux Analysis Using D-galactose-5-13C: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies underlying metabolic flux analysis (MFA) utilizing D-galactose-5-13C as a stable isotope tracer. This powerful technique offers a quantitative lens to investigate the intricate network of cellular metabolism, providing critical insights for disease research and drug development. By tracing the journey of the 13C label from galactose through various metabolic pathways, researchers can elucidate the rates of intracellular reactions, identify metabolic bottlenecks, and understand how cellular metabolism is rewired in response to genetic or pharmacological perturbations.

Core Principles of 13C Metabolic Flux Analysis

13C Metabolic Flux Analysis (13C-MFA) is a sophisticated methodology used to quantify the rates (fluxes) of metabolic reactions within a biological system.[1] The fundamental principle involves introducing a substrate enriched with a stable isotope, in this case, D-galactose labeled with 13C at the fifth carbon position (this compound), into a cell culture or in vivo model.[2] As the cells metabolize this labeled substrate, the 13C isotope is incorporated into various downstream metabolites.

The distribution of these 13C isotopes, known as isotopomer patterns, within the metabolic network is measured using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[3] These experimentally determined labeling patterns are then used in conjunction with a computational model of the organism's metabolic network to estimate the intracellular fluxes that would produce the observed isotopomer distributions.[4]

The Metabolic Journey of this compound

The primary metabolic route for galactose is the Leloir pathway, which converts galactose into glucose-1-phosphate.[5] This intermediate is then isomerized to glucose-6-phosphate, a central metabolite that can enter several key pathways, including glycolysis, the pentose phosphate pathway (PPP), and glycogen synthesis.

When this compound is introduced, the 13C label at the C5 position is systematically transferred to subsequent metabolites. Understanding the precise atomic transitions within these pathways is paramount for accurate flux analysis.

The Leloir Pathway and the Fate of the 5-13C Label

The Leloir pathway consists of a series of enzymatic reactions that transform galactose into a form that can be readily utilized by the cell's central carbon metabolism. The key steps and the predicted fate of the 13C label from this compound are outlined below:

| Step | Enzyme | Reaction | Fate of 5-13C Label |

| 1 | Galactokinase (GALK) | D-galactose + ATP → D-galactose-1-phosphate + ADP | The 13C label remains at the C5 position of D-galactose-1-phosphate. |

| 2 | Galactose-1-phosphate uridylyltransferase (GALT) | D-galactose-1-phosphate + UDP-glucose → UDP-galactose + Glucose-1-phosphate | The 13C label is transferred to the C5 position of UDP-galactose. |

| 3 | UDP-galactose-4'-epimerase (GALE) | UDP-galactose ⇌ UDP-glucose | The epimerization at C4 does not affect the C5 position; the 13C label is now at the C5 position of UDP-glucose. |

| 4 | Phosphoglucomutase (PGM) | Glucose-1-phosphate ⇌ Glucose-6-phosphate | The 13C label from UDP-glucose (produced in the previous step) will be at the C5 position of glucose-1-phosphate and subsequently at the C5 position of glucose-6-phosphate. |

Propagation of the 5-13C Label into Central Carbon Metabolism

Once glucose-6-phosphate-5-13C is formed, the labeled carbon atom will be distributed into various downstream metabolic pathways. The specific labeling patterns of intermediates in these pathways provide the necessary information for flux quantification.

-

Glycolysis: The 13C label at the C5 position of glucose-6-phosphate will be located at the C5 position of fructose-6-phosphate and fructose-1,6-bisphosphate. Cleavage of fructose-1,6-bisphosphate yields dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (GAP). The C5 of glucose-6-phosphate corresponds to the C2 of GAP. This labeled GAP will then proceed through the lower part of glycolysis, resulting in pyruvate labeled at the C2 position.

-

Pentose Phosphate Pathway (PPP): In the oxidative branch of the PPP, the C1 carbon of glucose-6-phosphate is lost as CO2. The remaining carbons are rearranged to form ribulose-5-phosphate. The C5 of glucose-6-phosphate will become the C4 of ribulose-5-phosphate. Further reactions in the non-oxidative PPP will lead to a complex scrambling of the label. Tracking these rearrangements is crucial for determining the flux through the PPP.

Experimental Workflow for this compound MFA

A typical 13C-MFA experiment involves several key stages, from cell culture to data analysis.

Detailed Experimental Protocols

Cell Culture and Labeling:

-

Cell Seeding: Plate cells at a density that allows them to reach the desired confluency at the time of harvest.

-

Media Formulation: Culture cells in a defined medium where the primary carbon source can be precisely controlled. For galactose tracing, a glucose-free medium supplemented with a known concentration of this compound is used.

-

Isotopic Steady State: It is crucial to ensure that the intracellular metabolite pools have reached isotopic steady state, meaning the labeling enrichment of metabolites is constant over time. This is typically achieved by culturing the cells in the labeled medium for a duration equivalent to several cell doubling times.

Metabolite Extraction:

-

Quenching: Rapidly halt all enzymatic activity to preserve the in vivo metabolic state. This is often achieved by washing the cells with ice-cold saline and then quenching with a cold solvent like methanol or a methanol/water mixture.

-

Extraction: Extract the metabolites from the cells using a suitable solvent system, such as a mixture of methanol, water, and chloroform, to separate polar and nonpolar metabolites.

-

Sample Preparation: The extracted metabolites are then dried and stored at -80°C until analysis.

Analytical Measurement (GC-MS):

-

Derivatization: For GC-MS analysis, polar metabolites are often chemically modified (derivatized) to increase their volatility and thermal stability. A common derivatization agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

-

GC-MS Analysis: The derivatized samples are injected into the GC-MS system. The gas chromatograph separates the different metabolites based on their boiling points and interactions with the column. The mass spectrometer then fragments the eluted metabolites and measures the mass-to-charge ratio of the fragments, allowing for the determination of the isotopomer distribution.

Data Presentation and Interpretation

The raw data from the mass spectrometer consists of mass spectra for each metabolite, showing the relative abundance of different mass isotopomers (M+0, M+1, M+2, etc., where M is the mass of the unlabeled metabolite). This data must be corrected for the natural abundance of 13C.

Hypothetical Quantitative Data

The following table presents a hypothetical dataset of mass isotopomer distributions for key metabolites following labeling with this compound. This data would be used as input for the flux calculation software.

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |

| Glucose-6-Phosphate | 5.0 | 90.0 | 4.5 | 0.5 | 0.0 | 0.0 | 0.0 |

| Fructose-6-Phosphate | 6.0 | 89.0 | 4.0 | 1.0 | 0.0 | 0.0 | 0.0 |

| Pyruvate | 20.0 | 75.0 | 5.0 | 0.0 | - | - | - |

| Lactate | 22.0 | 73.0 | 5.0 | 0.0 | - | - | - |

| Ribose-5-Phosphate | 15.0 | 80.0 | 4.0 | 1.0 | 0.0 | 0.0 | - |

| Citrate | 30.0 | 60.0 | 8.0 | 2.0 | 0.0 | 0.0 | 0.0 |

Note: This is illustrative data. Actual distributions will vary depending on the cell type and experimental conditions.

Flux Calculation and Visualization

The corrected mass isotopomer distributions, along with measured uptake and secretion rates of extracellular metabolites (e.g., galactose uptake, lactate secretion), are used as inputs for computational flux analysis software (e.g., INCA, Metran, WUFlux). This software uses iterative algorithms to find the set of fluxes that best fits the experimental data.

The output is a quantitative flux map, which can be visualized to provide a clear picture of the metabolic phenotype.

Conclusion

Metabolic flux analysis using this compound is a powerful technique for dissecting the complexities of cellular metabolism. By providing a quantitative measure of reaction rates, it moves beyond static measurements of metabolite concentrations to reveal the dynamic operation of metabolic networks. This in-depth understanding of metabolic phenotypes is invaluable for identifying novel drug targets, elucidating disease mechanisms, and optimizing bioprocesses. While the experimental and computational aspects of 13C-MFA are demanding, the richness of the resulting data provides unparalleled insights into the functional state of a biological system.

References

- 1. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Leloir pathway - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to Utilizing D-galactose-5-13C for Studying the Leloir Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of D-galactose-5-13C, a stable isotope-labeled sugar, for the quantitative analysis of the Leloir pathway. The Leloir pathway is the primary route for galactose metabolism, and its dysregulation is associated with various metabolic disorders, including galactosemia. The use of 13C-labeled substrates, in conjunction with advanced analytical techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), enables precise metabolic flux analysis (MFA), offering deep insights into cellular metabolism.[1][2][3] This guide details the rationale for using specifically labeled galactose, outlines experimental protocols, presents quantitative data, and provides visualizations to facilitate a deeper understanding of these powerful research methodologies.

The Leloir Pathway: A Mechanistic Overview

The catabolism of D-galactose is primarily accomplished through the Leloir pathway, a series of enzymatic reactions that convert galactose into glucose-1-phosphate, a key intermediate in glycolysis.[4][5] The pathway involves the following key steps:

-

Mutarotation: β-D-galactose is converted to its α-anomer by galactose mutarotase, as α-D-galactose is the active form for the subsequent step.

-

Phosphorylation: Galactokinase (GALK) phosphorylates α-D-galactose to produce galactose-1-phosphate (Gal-1-P).

-

Uridyl Transfer: Galactose-1-phosphate uridylyltransferase (GALT) catalyzes the transfer of a UMP group from UDP-glucose to Gal-1-P, yielding UDP-galactose and glucose-1-phosphate.

-

Epimerization: UDP-galactose 4-epimerase (GALE) regenerates UDP-glucose from UDP-galactose, which can then be used in another round of the GALT reaction.

-

Isomerization: Phosphoglucomutase converts glucose-1-phosphate into glucose-6-phosphate, which can then enter glycolysis.

Rationale for Using this compound

The choice of the isotopic tracer is a critical aspect of metabolic flux analysis, as it dictates the precision with which metabolic fluxes can be estimated. While studies have utilized various labeled forms of galactose, including uniformly labeled ([U-13C]) and specifically labeled ([1-13C], [2-13C]) variants, the use of this compound offers a unique advantage in tracing the carbon skeleton through the latter stages of the Leloir pathway and its entry into central carbon metabolism.

As D-galactose is converted to UDP-glucose via the Leloir pathway, the 13C label at the C5 position of galactose will be retained at the C5 position of glucose-1-phosphate and subsequently glucose-6-phosphate. This allows for the direct tracking of galactose-derived carbon into glycolysis and the pentose phosphate pathway (PPP). The specific location of the label can help to distinguish the flux through the Leloir pathway from other pathways that may also produce glucose-6-phosphate.

Quantitative Data from 13C-Galactose Metabolic Studies

The following tables summarize quantitative data from studies utilizing 13C-labeled galactose to investigate the Leloir pathway and related metabolic activities.

Table 1: 13C NMR Chemical Shifts of Leloir Pathway Intermediates and Related Metabolites

| Metabolite | Carbon Position | Chemical Shift (ppm) | Reference |

| Galactose-1-Phosphate | C1 | 94.10 - 94.58 | |

| UDP-Galactose | C1 | 96.00 - 97.18 | |

| UDP-Glucose | C1 | 95.78 | |

| Galactitol | C1 | 63.43 |

Table 2: Plasma D-galactose Concentrations in Human Subjects

| Subject Group | Mean D-galactose Concentration (μmol/L) | Standard Deviation (μmol/L) | Sample Size (n) |

| Healthy Adults | 0.12 | 0.03 | 16 |

| Diabetic Patients | 0.11 | 0.04 | 15 |

| Patients with Classical Galactosemia | 1.44 | 0.54 | 10 |

| Obligate Heterozygous Parents | 0.17 | 0.07 | 5 |

Data from a stable-isotope dilution method using D-[13C]Galactose.

Experimental Protocols

The following sections provide detailed methodologies for conducting 13C metabolic flux analysis using this compound. These protocols are adapted from established methods for 13C-MFA with other labeled substrates.

Cell Culture and 13C Labeling

-

Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of the experiment.

-

Media Preparation: Prepare a labeling medium by supplementing a base medium (e.g., glucose-free DMEM) with this compound as the primary carbon source. The concentration of the labeled galactose should be optimized for the specific cell line and experimental goals.

-

Tracer Introduction: At the start of the experiment, replace the standard culture medium with the pre-warmed 13C-labeling medium.

-

Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the 13C label into intracellular metabolites. The incubation time should be sufficient to reach an isotopic steady state.

-

Metabolism Quenching and Metabolite Extraction:

-

Rapidly aspirate the labeling medium.

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Quench metabolic activity by adding a pre-chilled extraction solvent (e.g., 80% methanol at -80°C).

-

Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

-

Vortex and centrifuge to pellet cell debris.

-

Collect the supernatant containing the extracted metabolites.

-

Sample Preparation and Analysis by GC-MS

-

Derivatization: Dry the metabolite extracts and derivatize them to increase their volatility for GC-MS analysis. A common method is the preparation of aldononitrile pentaacetate derivatives.

-

GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

-

Use an appropriate GC column and temperature gradient to separate the metabolites.

-

Operate the mass spectrometer in a suitable ionization mode (e.g., positive chemical ionization) to detect the mass-to-charge ratios (m/z) of the derivatized metabolites and their isotopologues.

-

Monitor specific ions corresponding to the unlabeled and 13C-labeled fragments of the metabolites of interest. For example, monitoring the [MH-60]+ ion intensities can allow for the assessment of labeled and unlabeled D-galactose.

-

Sample Preparation and Analysis by NMR Spectroscopy

-

Sample Preparation:

-

Lyophilize the metabolite extracts.

-

Reconstitute the dried extracts in a suitable deuterated solvent (e.g., D2O) containing a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.

-

-

NMR Data Acquisition:

-

Acquire 1D and 2D 13C NMR spectra on a high-field NMR spectrometer.

-

Use a power-gated sequence with a WALTZ-16 composite pulse for 1H-decoupling during 13C data acquisition to improve signal-to-noise and resolution.

-

-

Data Analysis:

-

Identify and quantify the 13C-labeled metabolites based on their chemical shifts and signal intensities relative to the internal standard.

-

Analyze the multiplet patterns in the 13C spectra to determine the positional enrichment of 13C in the metabolites.

-

Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the Leloir pathway, a general experimental workflow for 13C-MFA, and the logical flow of data analysis.

Caption: The Leloir Pathway for D-galactose metabolism.

Caption: General experimental workflow for 13C Metabolic Flux Analysis.

Caption: Logical workflow for metabolic flux data analysis.

Conclusion

The use of this compound in metabolic studies provides a powerful tool for dissecting the intricacies of the Leloir pathway and its connections to central carbon metabolism. By combining stable isotope labeling with advanced analytical techniques like NMR and mass spectrometry, researchers can obtain quantitative data on metabolic fluxes, offering a deeper understanding of cellular physiology in both healthy and diseased states. The detailed protocols and visualizations provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to design and execute robust metabolic flux analysis experiments, ultimately advancing our understanding of galactose metabolism and its role in human health.

References

- 1. The 13C-N.M.R. spectra of disaccharides of D-glucose, D-galactose, and L-rhamnose as models for immunological polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Global 13C tracing and metabolic flux analysis of intact human liver tissue ex vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of Concentration and 13C Enrichment of d-Galactose in Human Plasma [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. Leloir pathway - Wikipedia [en.wikipedia.org]

Tracing Galactose Conversion to Glucose Using D-galactose-5-13C: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to trace the metabolic conversion of galactose to glucose using the stable isotope D-galactose-5-13C. This powerful technique is instrumental in studying galactose metabolism, identifying potential enzymatic deficiencies, and understanding the pathophysiology of diseases such as galactosemia. By following the journey of the 13C-labeled carbon, researchers can elucidate the kinetics and flux of the Leloir pathway, the primary route for galactose utilization in humans.

The Leloir Pathway: The Core of Galactose Metabolism

The conversion of galactose to glucose is primarily accomplished through the Leloir pathway.[1][2][3] This series of enzymatic reactions effectively transforms galactose into glucose-1-phosphate, which can then be isomerized to glucose-6-phosphate and enter glycolysis or be used for glycogen synthesis. The key insight for this tracing study is that the carbon backbone of galactose remains intact throughout this conversion, with the critical change being the inversion of the stereochemistry at the fourth carbon (C4) position.[2] Therefore, a 13C label at the fifth position of D-galactose will result in a 13C label at the fifth position of the newly synthesized D-glucose.

The central enzymes of the Leloir pathway are:

-

Galactokinase (GALK): Phosphorylates galactose to galactose-1-phosphate.

-

Galactose-1-Phosphate Uridylyltransferase (GALT): Transfers a UMP group from UDP-glucose to galactose-1-phosphate, forming UDP-galactose.

-

UDP-galactose 4'-epimerase (GALE): Catalyzes the epimerization of UDP-galactose to UDP-glucose. This is the key step where the C4 configuration is altered.

-

Phosphoglucomutase (PGM): Converts glucose-1-phosphate to glucose-6-phosphate.

Experimental Design and Protocols

A typical experiment to trace the conversion of this compound to glucose involves administering the labeled substrate to a biological system (e.g., cell culture, animal model, or human subject) and then measuring the isotopic enrichment in glucose and other relevant metabolites over time.

Cell Culture Protocol

-

Cell Seeding: Plate cells (e.g., hepatocytes, fibroblasts) in appropriate culture vessels and allow them to adhere and reach the desired confluency.

-

Starvation (Optional): To enhance the uptake and metabolism of the labeled substrate, cells can be incubated in a glucose-free medium for a short period before the experiment.

-

Labeling: Replace the culture medium with a medium containing a known concentration of this compound.

-

Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), harvest the cells.

-

Metabolite Extraction:

-

Quench metabolism by rapidly washing the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells and extract metabolites using a cold solvent mixture, such as 80% methanol.

-

Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a highly sensitive technique for quantifying isotopic enrichment.

-

Derivatization: To increase their volatility for gas chromatography, sugars in the dried metabolite extract must be derivatized. A common method is the formation of pentaacetylaldononitrile or tert-butyldimethylsilyl (tBDMS) derivatives.

-

GC Separation: Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column to separate glucose, galactose, and other metabolites.

-

MS Detection: The eluting compounds are ionized (e.g., by electron ionization) and the mass-to-charge ratios (m/z) of the resulting fragments are measured by a mass spectrometer. The incorporation of 13C will result in a mass shift of +1 for fragments containing the fifth carbon.

-

Data Analysis: By comparing the peak areas of the labeled (M+1) and unlabeled (M) fragments of glucose, the isotopic enrichment can be calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy provides detailed information about the position of the 13C label within the molecule.

-

Sample Preparation: Reconstitute the dried metabolite extract in a suitable deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard.

-

NMR Data Acquisition: Acquire 1D and 2D 13C NMR spectra. 1D 13C NMR will show distinct peaks for each carbon in glucose and galactose, with the intensity of the C5 peak reflecting the 13C enrichment. 2D NMR techniques, such as HSQC, can further confirm the position of the label.

-

Data Analysis: Integrate the peak areas of the 13C-labeled and unlabeled C5 signals of glucose to determine the isotopic enrichment.

Data Presentation and Interpretation

The primary outcome of these experiments is the quantification of 13C enrichment in glucose over time. This data can be used to determine the rate of galactose conversion to glucose.

Quantitative Data Summary

The following table presents a hypothetical, yet representative, dataset from a cell culture experiment tracing the conversion of this compound to glucose.

| Time (minutes) | Isotopic Enrichment in Glucose-5-13C (%) |

| 0 | 0.0 |

| 15 | 15.2 |

| 30 | 35.8 |

| 60 | 62.5 |

| 120 | 85.1 |

| 240 | 92.3 |

This is representative data. Actual values will vary depending on the experimental system.

Interpretation of Results

-

Rate of Conversion: The rate of increase in isotopic enrichment in glucose reflects the activity of the Leloir pathway. A slower rate of enrichment may indicate a deficiency in one of the pathway's enzymes.

-

Metabolic Flux: By applying mathematical models, the quantitative data can be used to calculate the metabolic flux through the Leloir pathway, providing a more dynamic understanding of galactose metabolism.

-

Alternative Pathways: The absence of significant isotopic scrambling (i.e., the 13C label appearing at positions other than C5 in glucose) confirms that the Leloir pathway is the dominant route of conversion. The emergence of labels at other positions could suggest the activity of alternative pathways, such as the pentose phosphate pathway, following the initial conversion.

Conclusion

Tracing the conversion of this compound to glucose is a robust and informative approach for studying galactose metabolism. The combination of stable isotope labeling with advanced analytical techniques like GC-MS and NMR spectroscopy provides researchers and drug development professionals with a powerful toolkit to investigate the intricacies of carbohydrate metabolism, diagnose metabolic disorders, and evaluate the efficacy of therapeutic interventions. The detailed protocols and data interpretation guidelines presented in this guide offer a solid foundation for designing and executing such studies.

References

The Role of D-galactose-1-¹³C in the Investigation of Galactosemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galactosemia is an inborn error of galactose metabolism, most commonly caused by a deficiency of the enzyme galactose-1-phosphate uridylyltransferase (GALT). This deficiency leads to the accumulation of galactose and its metabolites, such as galactose-1-phosphate (Gal-1-P) and galactitol, resulting in severe clinical manifestations. While a galactose-restricted diet is the cornerstone of management, it does not prevent long-term complications. Stable isotope-labeled D-galactose, specifically D-galactose-1-¹³C, has emerged as a critical tool for in-vivo investigation of galactose metabolism. This non-invasive tracer allows for the assessment of whole-body galactose oxidation capacity, providing valuable insights into disease pathophysiology, aiding in diagnosis, and monitoring therapeutic interventions. This technical guide provides an in-depth overview of the application of D-galactose-1-¹³C in galactosemia research, with a focus on experimental protocols, quantitative data, and metabolic pathways.

Core Application: The ¹³C-Galactose Breath Test

The most prominent application of D-galactose-1-¹³C is in the ¹³C-galactose breath test. This non-invasive test measures an individual's capacity to oxidize galactose to carbon dioxide (CO₂). Following the oral administration of D-galactose-1-¹³C, the ¹³C-labeled galactose is metabolized, and the resulting ¹³CO₂ is exhaled in the breath. The rate and extent of ¹³CO₂ exhalation directly reflect the efficiency of the galactose oxidation pathways.

Principle of the Test

In individuals with normal GALT activity, galactose is primarily metabolized through the Leloir pathway, where it is converted to glucose-1-phosphate and subsequently enters glycolysis and the citric acid cycle, ultimately producing CO₂. When D-galactose-1-¹³C is used, the ¹³C atom at the C1 position is released as ¹³CO₂. In patients with galactosemia, the block in the Leloir pathway leads to a significantly reduced production of ¹³CO₂ from the labeled galactose.

Experimental Protocols

¹³C-Galactose Breath Test Protocol

This protocol is a synthesis of methodologies described in the cited literature.[1][2][3][4][5]

Patient Preparation:

-

Fasting: Patients are required to fast overnight (typically 8-12 hours) before the test to ensure baseline CO₂ levels are stable. Young children may have a shorter fasting period.

-

Dietary Restrictions: For 24 hours prior to the test, patients should avoid high-fiber foods, milk and dairy products, fruit juices, and honey to minimize endogenous hydrogen and methane production that could interfere with breath sample quality.

-

Medications: Antibiotics should be avoided for at least two weeks before the test. Other medications should be reviewed for potential interference.

-

Physical Activity: Strenuous physical activity and smoking should be avoided on the morning of the test.

Test Procedure:

-

Baseline Breath Sample: Before administration of the tracer, a baseline breath sample is collected to determine the natural abundance of ¹³CO₂ in the patient's breath.

-

Administration of D-galactose-1-¹³C: An oral dose of 7 mg/kg body weight of D-galactose-1-¹³C, dissolved in water, is administered to the patient.

-

Breath Sample Collection: Breath samples are collected at regular intervals after the ingestion of the labeled galactose. Common time points for collection are 30, 60, 90, and 120 minutes. Patients are instructed to take a deep breath, hold it for a few seconds, and then exhale into a collection tube.

-

Sample Analysis: The collected breath samples are analyzed using gas isotope ratio mass spectrometry (GIRMS) to measure the ratio of ¹³CO₂ to ¹²CO₂.

Data Analysis:

The results are typically expressed as the cumulative percentage of the administered ¹³C dose recovered as ¹³CO₂ in the exhaled air over time (CUMPCD). This value provides a quantitative measure of the individual's total body galactose oxidation capacity.

Data Presentation

The following tables summarize quantitative data from studies utilizing the D-galactose-1-¹³C breath test in different galactosemia patient populations and controls.

Table 1: Galactose Oxidation Capacity (CUMPCD at 120 minutes) in Galactosemia Patients and Controls

| Patient Group | Genotype | N | Median CUMPCD (%) | Range CUMPCD (%) | Reference |

| Classical Galactosemia | Various | 34 | 0.29 | 0.08 - 7.51 | |

| Homozygous p.Ser135Leu | p.S135L/p.S135L | 2 | 9.44 | 8.66 - 10.22 | |

| Heterozygous p.Ser135Leu | p.S135L/wild-type | 1 | 18.59 | - | |

| NBS Detected Variant | Various | 4 | 13.79 | 12.73 - 14.87 | |

| Healthy Controls | - | 4 | 9.29 | 8.94 - 10.02 | |

| Galactosemic Children | - | 7 | - | 0.03 (at 30 min) - 1.67 (at 120 min) | |

| Healthy Children | - | 21 | - | 0.4 (at 30 min) - 5.58 (at 120 min) |

Table 2: Erythrocyte Galactose-1-Phosphate (Gal-1-P) Concentrations

| Patient Group | N | Mean Gal-1-P (mg/dL) | Range (mg/dL) | Reference |

| Classic Galactosemia (Newborn) | - | >10 | - | |

| Classic Galactosemia (On Diet) | - | ≥1.0 | - | |

| Healthy Individuals | 23 | - | Not detectable - 0.24 | |

| Galactosemic Patients (On Diet) | 12 | - | 1.09 - 4.5 | |

| Newly Diagnosed Galactosemic Neonates | 2 | - | 16.6 and 37.3 |

Metabolic Pathways and Experimental Workflows

Galactose Metabolism Pathways

The following diagram illustrates the primary (Leloir) and alternative pathways of galactose metabolism. In galactosemia, the block in the Leloir pathway, due to GALT deficiency, shunts galactose into alternative, often toxic, pathways.

Caption: Overview of Galactose Metabolism Pathways.

Experimental Workflow for the ¹³C-Galactose Breath Test

The workflow diagram below outlines the key steps involved in performing and analyzing the ¹³C-galactose breath test.

Caption: ¹³C-Galactose Breath Test Experimental Workflow.

Discussion and Future Directions

The D-galactose-1-¹³C breath test is a powerful tool for assessing in vivo galactose oxidation. The quantitative data derived from this test can distinguish between different galactosemia genotypes and severities of enzyme deficiency. For instance, the test clearly differentiates classical galactosemia patients from those with variant forms, such as the Duarte variant, and from healthy individuals. However, within the classical galactosemia population, the test may not be able to predict long-term clinical outcomes.

Future research could focus on refining the breath test protocol, potentially by analyzing additional time points or combining it with the measurement of other metabolites. Furthermore, the use of D-galactose-1-¹³C in conjunction with other isotopic tracers could provide a more comprehensive picture of galactose metabolism and its downstream effects. This could be particularly valuable in the development and monitoring of novel therapies for galactosemia that aim to enhance residual GALT activity or promote alternative, non-toxic metabolic pathways. The use of ¹³C-labeled galactose has also been employed in in-vitro studies using lymphoblasts to assess metabolic pathways and residual enzyme activity in different genotypes.

References

- 1. The 1‐13C galactose breath test in GALT deficient patients distinguishes NBS detected variant patients but does not predict outcome in classical phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. unitedformetabolicdiseases.nl [unitedformetabolicdiseases.nl]

- 3. The 1-13 C galactose breath test in GALT deficient patients distinguishes NBS detected variant patients but does not predict outcome in classical phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Screening newborns for galactosemia using total body galactose oxidation to CO2 in expired air - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Galactose oxidation using 13C in healthy and galactosemic children - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to D-galactose-5-13C Incorporation into Glycoproteins and Glycolipids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope labeling with D-galactose-5-13C is a powerful technique for elucidating the biosynthesis, trafficking, and turnover of glycoproteins and glycolipids. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and data analysis strategies for utilizing this compound as a metabolic tracer. Detailed protocols for metabolic labeling in cell culture, sample preparation, and analysis by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are presented. Furthermore, this guide includes quantitative data summaries and visual representations of key metabolic pathways and experimental workflows to facilitate a deeper understanding and practical implementation of this advanced research tool.

Introduction

Glycosylation, the enzymatic attachment of carbohydrate moieties (glycans) to proteins and lipids, is a fundamental post-translational modification that profoundly influences a vast array of biological processes. The intricate structures of glycoproteins and glycolipids dictate their functions in cell adhesion, signaling, and immune responses. Dysregulation of glycosylation is a hallmark of numerous diseases, including cancer and metabolic disorders, making the study of glycan biosynthesis and dynamics a critical area of research for diagnostics and therapeutic development.

Metabolic labeling with stable isotope-containing precursors is a key technology for tracing the fate of molecules through complex biochemical pathways. D-galactose, a C-4 epimer of glucose, is a central monosaccharide in the biosynthesis of a wide variety of glycans. The use of D-galactose specifically labeled with carbon-13 at the C-5 position (this compound) offers a precise and unambiguous method to track the incorporation of galactose into newly synthesized glycoconjugates. The stability of the label at the C-5 position throughout the metabolic pathway ensures that its detection directly reflects the flux of the intact galactose molecule.

This guide will provide researchers with the necessary knowledge and protocols to effectively employ this compound in their studies of glycoprotein and glycolipid metabolism.

Metabolic Pathway of this compound

The primary metabolic route for galactose in most organisms is the Leloir pathway. Understanding this pathway is crucial for predicting the fate of the 13C label from this compound.

The Leloir Pathway

The Leloir pathway converts D-galactose into UDP-glucose, a key precursor for glycolysis and the synthesis of various glycoconjugates. The key steps are as follows:

-

Phosphorylation: Galactokinase (GALK) phosphorylates D-galactose at the C-1 position to form galactose-1-phosphate.

-

Uridyl Transfer: Galactose-1-phosphate uridylyltransferase (GALT) transfers a UMP moiety from UDP-glucose to galactose-1-phosphate, yielding UDP-galactose and glucose-1-phosphate.

-

Epimerization: UDP-galactose 4-epimerase (GALE) interconverts UDP-galactose and UDP-glucose. This is a critical step that allows the carbon skeleton of galactose to enter the main glucose metabolic pathways.

Crucially, the enzymatic reactions of the Leloir pathway do not involve breaking or forming carbon-carbon bonds within the hexose ring. The epimerization at C-4, catalyzed by GALE, involves a transient oxidation-reduction at this position but does not affect the C-5 position. Therefore, the 13C label at the C-5 position of D-galactose remains intact throughout its conversion to UDP-galactose and subsequent incorporation into glycans.

Synthesis of this compound

-

Chemical Synthesis: This approach typically starts from a simpler, non-carbohydrate precursor that is isotopically labeled at a specific position. A series of stereocontrolled reactions are then employed to construct the galactose molecule. This method offers high control over the label position but can be lengthy and require significant expertise in carbohydrate chemistry.

-